3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
Description
3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative characterized by three key substituents:
- 3-Methyl group: Stabilizes the purine core and enhances metabolic stability.
- 7-(3-Methylbutyl): A hydrophobic isopentyl moiety that likely enhances membrane permeability and target binding via hydrophobic interactions.
- 8-Octylsulfanyl: A long alkylthio chain that modulates solubility, lipophilicity, and enzyme inhibitory activity.
This compound belongs to a class of molecules explored for therapeutic applications, including dipeptidyl peptidase-4 (DPP-4) inhibition (e.g., linagliptin analogs) and protein kinase CK2 inhibition .
Properties
Molecular Formula |
C19H32N4O2S |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-13-26-19-20-16-15(23(19)12-11-14(2)3)17(24)21-18(25)22(16)4/h14H,5-13H2,1-4H3,(H,21,24,25) |
InChI Key |
QEIBIGFSMNIDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its biological activity.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in these interactions, potentially forming disulfide bonds with cysteine residues in proteins. This can lead to changes in the protein’s structure and function, ultimately affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
The 8-octylsulfanyl group distinguishes this compound from analogs with shorter or longer alkylthio chains, aromatic substituents, or heterocyclic moieties:
Key Insights :
- Alkyl Chain Length : Longer chains (e.g., dodecyl) increase hydrophobicity but may reduce aqueous solubility, whereas shorter chains (e.g., hexyl) balance lipophilicity and solubility .
- Functional Groups : Polar substituents (e.g., chloro-hydroxypropyl) improve solubility but may alter target specificity .
DPP-4 Inhibition
- BI 1356 (Linagliptin): Exhibits nanomolar potency and prolonged duration due to its 3-aminopiperidinyl and quinazolinylmethyl groups, which enhance binding to DPP-4’s hydrophobic S2 pocket .
- Target Compound : The 8-octylsulfanyl group may confer weaker DPP-4 binding compared to BI 1356, as linagliptin’s heterocyclic substituents are critical for high affinity .
Protein Kinase CK2 Inhibition
Physicochemical Properties
| Property | Target Compound | 8-Decylsulfanyl Analog | BI 1356 (Linagliptin) |
|---|---|---|---|
| Molecular Weight | 408.61 g/mol | 408.61 g/mol | 472.55 g/mol |
| Calculated logP | ~4.2 (estimated) | ~4.5 | 2.1 |
| Water Solubility | Low | Very low | Moderate |
Notes:
- BI 1356’s lower logP aligns with its clinical suitability for oral administration .
Biological Activity
3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a compound belonging to the purine family, which plays significant roles in various biological processes. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₂₃N₅O₂S
- Molecular Weight : 341.44 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
1. Antioxidant Activity
Research indicates that purine derivatives exhibit antioxidant properties. The presence of the sulfanyl group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can significantly reduce oxidative damage in vitro.
2. Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
- Adenosine Deaminase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit adenosine deaminase, an enzyme that regulates adenosine levels in tissues. Elevated adenosine levels can have various therapeutic effects, including anti-inflammatory actions.
3. Anti-inflammatory Effects
In animal models, derivatives of purines have shown promise in reducing inflammation. The compound may exert these effects by modulating cytokine production and inhibiting inflammatory cell migration.
Case Studies
Several studies have assessed the biological activity of related purine derivatives:
-
Study on Antioxidant Properties :
- Objective : To evaluate the antioxidant capacity of a series of purine derivatives.
- Findings : Compounds similar to 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl showed significant DPPH radical scavenging activity.
- : The sulfanyl group contributes positively to antioxidant activity.
-
Clinical Trials on Inflammation :
- Objective : To assess the anti-inflammatory potential of purine derivatives in rheumatoid arthritis patients.
- Findings : Patients receiving treatment with purine analogs reported reduced joint swelling and pain.
- : These findings support further investigation into the therapeutic applications of this compound.
The mechanisms through which 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl exerts its biological effects include:
- Modulation of Signaling Pathways : By influencing adenosine receptor signaling, this compound may alter cellular responses to stress and inflammation.
- Direct Interaction with Reactive Species : The sulfanyl group may facilitate direct interactions with reactive oxygen species (ROS), enhancing the compound's protective effects against oxidative damage.
Comparative Analysis with Other Purines
The following table summarizes the biological activities of various purine derivatives compared to 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl:
| Compound Name | Antioxidant Activity | Adenosine Deaminase Inhibition | Anti-inflammatory Effects |
|---|---|---|---|
| 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl | Moderate | Yes | Yes |
| 7-Methylxanthine | High | No | Moderate |
| Theophylline | Moderate | Yes | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
